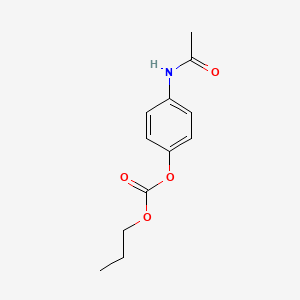
4-Acetamidophenyl propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenyl propyl carbonate is an organic compound with the molecular formula C12H15NO4. It is a derivative of phenol and is characterized by the presence of an acetamido group and a propyl carbonate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl propyl carbonate typically involves the reaction of 4-acetamidophenol with propyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamidophenyl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 4-acetamidophenol and propyl alcohol.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.
Major Products Formed:
Hydrolysis: 4-Acetamidophenol, propyl alcohol.
Oxidation: Quinones.
Substitution: Various acetamido derivatives.
Applications De Recherche Scientifique
4-Acetamidophenyl propyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-acetamidophenyl propyl carbonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propyl carbonate ester can undergo hydrolysis, releasing active compounds that exert their effects on cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .
Comparaison Avec Des Composés Similaires
- 4-Acetamidophenyl acetate
- 4-Acetamidophenyl butyrate
- 4-Acetamidophenyl heptanoate
- 4-Acetamidophenyl benzoate
Comparison: 4-Acetamidophenyl propyl carbonate is unique due to its propyl carbonate ester group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propyl group provides increased hydrophobicity, which can influence the compound’s solubility and interaction with biological membranes. Additionally, the carbonate ester linkage offers different reactivity patterns, making it suitable for specific applications in drug delivery and materials science .
Propriétés
Numéro CAS |
836597-41-2 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
(4-acetamidophenyl) propyl carbonate |
InChI |
InChI=1S/C12H15NO4/c1-3-8-16-12(15)17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |
Clé InChI |
AHYLFQRWOBJBTE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)OC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


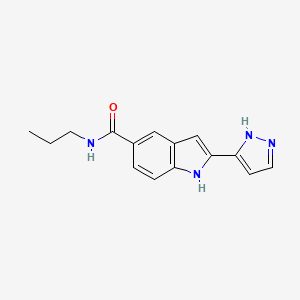
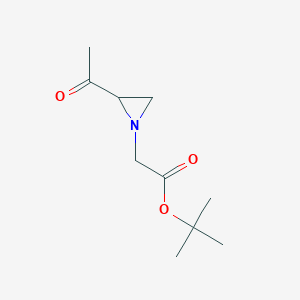
![1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine](/img/structure/B14206120.png)
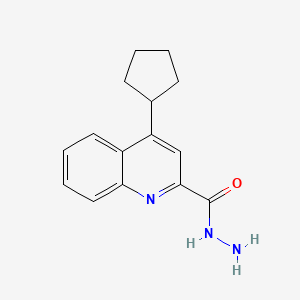
![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
![[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene](/img/structure/B14206139.png)

![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(propan-2-yl)benzene-1,4-diamine]](/img/structure/B14206153.png)
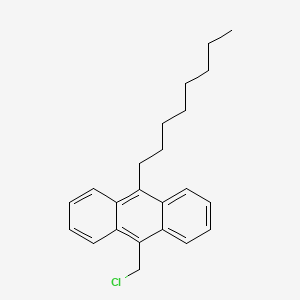
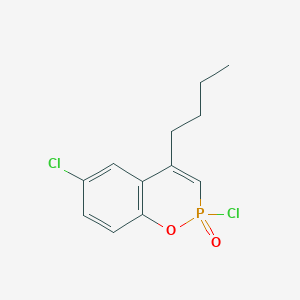
![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14206181.png)

